

The Molecular Weight and Characterization of Chicken Ovalbumin: A Technical Guide

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Compound of Interest

Compound Name: Ovalbumins

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This technical guide provides an in-depth analysis of the molecular weight of chicken ovalbumin (OVA), a key protein in biomedical research. It details the experimental protocols used for its characterization and explores its involvement in cellular signaling pathways. Chicken ovalbumin, the primary protein in egg white, is extensively used as a model allergen for airway hyper-responsiveness and in general studies of protein structure and properties due to its ready availability in large quantities.^[1]

Molecular Weight of Chicken Ovalbumin

Chicken ovalbumin is a glycoprotein consisting of 385 amino acids.^{[1][2][3]} Its molecular weight is not a single fixed value but rather a range due to a variety of post-translational modifications (PTMs). These modifications include N-terminal acetylation, phosphorylation, and glycosylation, which lead to the existence of multiple proteoforms.^{[1][2]} The most cited molecular weights are determined from its amino acid sequence and through various experimental methods.

Data Presentation: Molecular Weight of Ovalbumin

Parameter	Value	Source
Amino Acid Count	385	[1] [2] [3]
Calculated Sequence Mass	42,750.19 Da	[2]
Relative Molecular Mass (kDa)	~42.7 kDa	[1] [3] [4]
Approximate Molecular Weight (kDa)	~45 kDa	[2] [5]
Experimentally Determined (SDS-PAGE)	~35 kDa	[6]
Experimentally Determined (Column Chromatography)	~38.9 kDa	[6]

Note: The variation in experimentally determined molecular weights can be attributed to the specific PTMs present in the sample and the methodology used for determination.

Experimental Protocols for Molecular Weight Determination

The molecular weight of ovalbumin and other proteins is commonly determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).

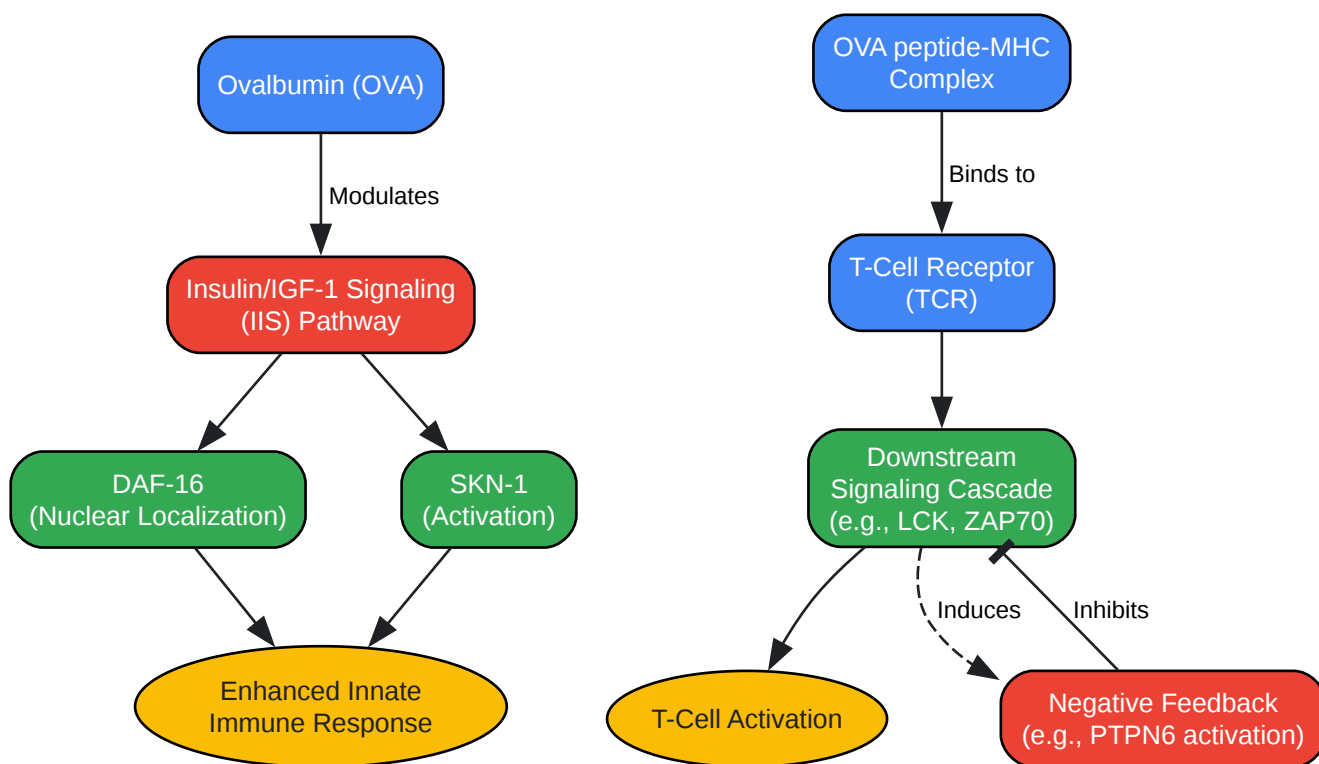
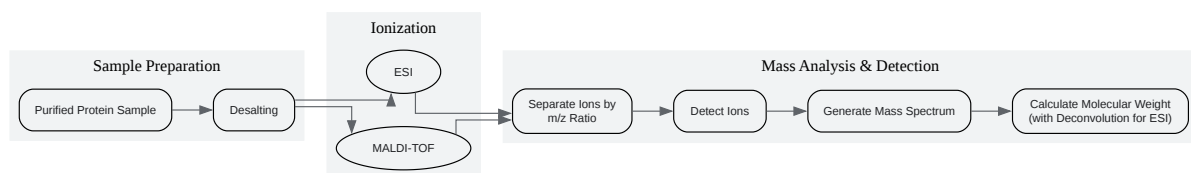
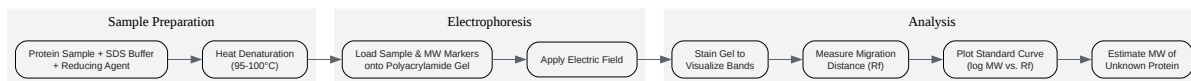
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique for estimating protein molecular weight by separating proteins based on their size.[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation:
 - Protein samples are solubilized in a sample buffer containing Sodium Dodecyl Sulfate (SDS), a strong anionic detergent.[\[7\]](#)[\[9\]](#)

- A reducing agent, such as β -mercaptoethanol or dithiothreitol (DTT), is added to the buffer to break disulfide bonds.[9][10]
- The mixture is heated (e.g., at 95-100°C for 5-10 minutes) to ensure complete denaturation of the protein's secondary, tertiary, and quaternary structures.[7] SDS binds to the protein, imparting a uniform negative charge, which ensures that separation is primarily based on size.[7][11]
- Gel Electrophoresis:
 - The denatured protein samples and a set of molecular weight standards (markers) are loaded into separate wells of a polyacrylamide gel.[7][9][10]
 - An electric field is applied, causing the negatively charged proteins to migrate through the gel matrix toward the anode.[11] Smaller proteins move more quickly through the pores of the gel than larger proteins.[7]
- Visualization and Analysis:
 - After electrophoresis, the gel is stained with a dye such as Coomassie Brilliant Blue or silver stain to visualize the separated protein bands.[7][10]
 - The migration distance of each protein band and the molecular weight markers is measured from the top of the gel.[10]
 - The relative migration distance (Rf) for each band is calculated.[9][10]
 - A standard curve is generated by plotting the logarithm of the molecular weight of the markers against their respective Rf values.[7][9][10]
 - The molecular weight of the unknown protein is then estimated by interpolating its Rf value on the standard curve.[9]



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